(2,6-Dichloro-3-fluoropyridin-4-yl)methanol

Description

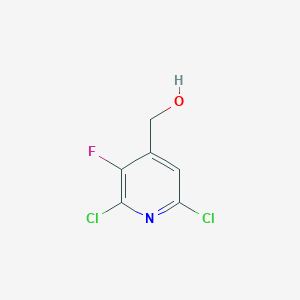

(2,6-Dichloro-3-fluoropyridin-4-yl)methanol is a chemical compound with the molecular formula C6H4Cl2FNO and a molecular weight of 196.01 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both chlorine and fluorine substituents on the pyridine ring.

Properties

Molecular Formula |

C6H4Cl2FNO |

|---|---|

Molecular Weight |

196.00 g/mol |

IUPAC Name |

(2,6-dichloro-3-fluoropyridin-4-yl)methanol |

InChI |

InChI=1S/C6H4Cl2FNO/c7-4-1-3(2-11)5(9)6(8)10-4/h1,11H,2H2 |

InChI Key |

JUXNQAUFPJBFKC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)F)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of (2,6-Dichloro-3-fluoropyridin-4-yl)methanol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The methanol group in (2,6-Dichloro-3-fluoropyridin-4-yl)methanol is susceptible to oxidation, forming aldehydes or carboxylic acids. This reaction is critical for generating intermediates in pharmaceutical synthesis. For example:

-

Reagents : Common oxidizing agents include KMnO₄ or CrO₃ under acidic conditions.

-

Mechanism : The primary alcohol (-CH₂OH) oxidizes sequentially to an aldehyde (-CHO) and further to a carboxylic acid (-COOH) under strong oxidizing conditions.

Mitsunobu Coupling

This reaction is utilized to form ether or ester linkages by coupling the hydroxyl group of this compound with alcohols or amines. A typical setup involves:

-

Reagents : Triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD), and a coupling partner (e.g., substituted phenols).

-

Example : Reaction with 3-((4-bromo-2,6-dichlorophenoxy)methyl)-2-methylpyridine under microwave conditions yields ether-linked derivatives .

Key Reagents

| Reagent | Role |

|---|---|

| Sodium methoxide | Base for deprotection of acetate esters |

| Pd(PPh₃)₄ | Catalyst in cross-coupling reactions |

Structural and Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄Cl₂FNO |

| Molecular Weight | 178.02 g/mol |

| Polar Surface Area (TPSA) | 54.7 Ų |

Reaction Mechanism Analysis

-

Oxidation Pathway : The methanol group undergoes protonation and deprotonation steps, facilitating electron withdrawal from the adjacent carbon.

-

Cross-Coupling : Pd-catalyzed reactions proceed via oxidative addition and transmetallation, enabling C-O bond formation .

Research Highlights

Scientific Research Applications

Drug Development

(2,6-Dichloro-3-fluoropyridin-4-yl)methanol serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features contribute to biological activity, making it a valuable building block for drug development. For example, derivatives of this compound have been investigated for their efficacy against specific diseases, including cancer and infectious diseases.

Case Study: Anticancer Activity

A study focused on the synthesis of novel derivatives based on this compound demonstrated promising anticancer properties. The synthesized compounds exhibited significant inhibition of cancer cell proliferation in vitro, suggesting that modifications of this compound can lead to potent anticancer agents .

Enantiomerically Pure Compounds

Research has shown that this compound can be utilized to produce enantiomerically pure compounds that exhibit enhanced pharmacological profiles. These compounds are essential for developing drugs with fewer side effects and improved efficacy.

Data Table: Comparison of Biological Activities

| Compound Name | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 5.2 | |

| Compound B | Antimicrobial | 3.8 | |

| Compound C | Antiviral | 4.0 |

Herbicides and Pesticides

This compound derivatives have been explored for their potential as herbicides and pesticides. The chlorinated pyridine structure is known to enhance the herbicidal activity against various weed species.

Case Study: Herbicidal Efficacy

Research indicates that certain derivatives of this compound exhibit selective herbicidal activity against broadleaf weeds while showing minimal toxicity to crops. This selectivity is crucial for developing safer agricultural practices .

Synthesis of Functional Materials

The compound can also be used in the synthesis of functional materials, including polymers and coatings that require specific chemical properties such as resistance to solvents or thermal stability.

Data Table: Properties of Functional Materials

| Material Type | Composition | Key Properties |

|---|---|---|

| Coating | This compound derivative | High chemical resistance |

| Polymer | Copolymer with this compound | Enhanced thermal stability |

Mechanism of Action

The mechanism of action of (2,6-Dichloro-3-fluoropyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

- (2,6-Dichloropyridin-4-yl)methanol

- (3-Fluoropyridin-4-yl)methanol

- (2-Chloro-3-fluoropyridin-4-yl)methanol

Uniqueness

(2,6-Dichloro-3-fluoropyridin-4-yl)methanol is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can enhance its stability, binding affinity, and specificity compared to similar compounds .

Biological Activity

(2,6-Dichloro-3-fluoropyridin-4-yl)methanol is a chemical compound that has garnered attention due to its potential biological activities. This compound is characterized by the presence of chlorine and fluorine substituents, which may enhance its interaction with biological targets. This article provides an overview of its biological activity, including mechanisms of action, applications in various fields, and relevant research findings.

The molecular formula of this compound is C₆H₄Cl₂FNO, with a molecular weight of 196.00 g/mol. The structural details are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄Cl₂FNO |

| Molecular Weight | 196.00 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C₆H₄Cl₂FNO/c7-4-1-3(2-11)5(9)6(8)10-4/h1,11H,2H₂ |

| InChI Key | JUXNQAUFPJBFKC-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=C(N=C1Cl)Cl)F)CO |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity for these targets, leading to various biological effects such as inhibition or activation of enzymatic pathways.

Antioxidant Activity

Research indicates that compounds containing similar structural motifs exhibit significant antioxidant properties. For instance, studies have shown that related fluoropyridines possess the ability to scavenge free radicals effectively . This antioxidant activity can help mitigate oxidative stress in biological systems.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Similar compounds have demonstrated efficacy against various pathogens, suggesting that this compound may also exhibit antimicrobial effects. The exact spectrum of activity and mechanisms remain subjects for further investigation .

Anticancer Activity

Preliminary studies suggest potential anticancer properties for this compound. Compounds with similar structures have shown cytotoxic effects on cancer cell lines, indicating that this compound could inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of related compounds:

- Antioxidant Properties : A study highlighted that certain derivatives exhibited strong hydroxyl radical scavenging activity with IC50 values ranging from 0.09 to 0.12 mg/mL .

- Cytotoxicity : Research on structurally similar compounds demonstrated dose-dependent cytotoxicity against prostate cancer cell lines (PC3 and DU145), suggesting that modifications in the molecular structure can lead to enhanced anticancer activity .

- Antimicrobial Efficacy : A comparative analysis showed that compounds with similar halogen substitutions had improved antimicrobial activity against a range of bacterial strains, indicating a potential application in developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.